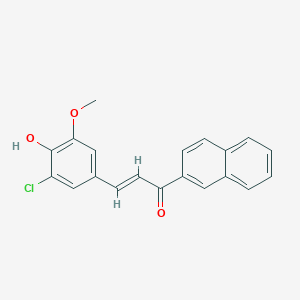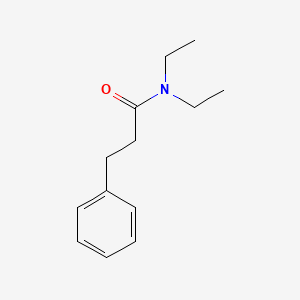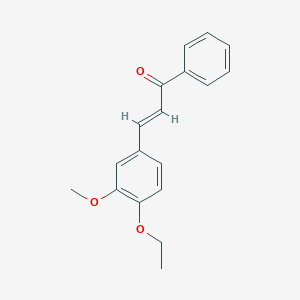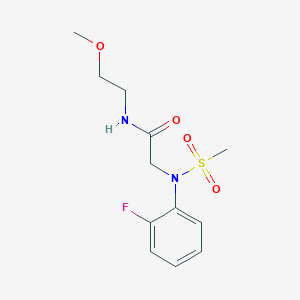
3-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one
Descripción general
Descripción
3-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one, also known as CHPNP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of chalcones, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
3-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities. In particular, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
Mecanismo De Acción
The exact mechanism of action of 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the activation of the NF-κB pathway, which is involved in inflammation and cancer. It has also been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can cause oxidative damage and contribute to cancer development. It has also been shown to reduce the levels of pro-inflammatory cytokines, which are involved in inflammation and cancer. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one in lab experiments is its high purity and yield, which makes it suitable for large-scale production. Additionally, this compound has been extensively studied for its potential applications in scientific research, making it a well-characterized compound. However, one limitation of using this compound in lab experiments is its potential toxicity, which can vary depending on the dose and duration of exposure.
Direcciones Futuras
There are several future directions for research on 3-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-(2-naphthyl)-2-propen-1-one. One area of research could focus on optimizing the synthesis method to improve the yield and purity of this compound. Another area of research could focus on identifying the exact mechanism of action of this compound, which could lead to the development of more effective cancer therapies. Additionally, future research could focus on exploring the potential applications of this compound in other areas, such as anti-inflammatory and antioxidant therapies.
Conclusion
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. Its synthesis method has been optimized to yield high purity and yields, making it suitable for large-scale production. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities, and its mechanism of action is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. While there are some limitations to using this compound in lab experiments, its potential applications in scientific research make it an important compound for future studies.
Propiedades
IUPAC Name |
(E)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-1-naphthalen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO3/c1-24-19-11-13(10-17(21)20(19)23)6-9-18(22)16-8-7-14-4-2-3-5-15(14)12-16/h2-12,23H,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRJDLJRSWFHBO-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=CC(=O)C2=CC3=CC=CC=C3C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/C(=O)C2=CC3=CC=CC=C3C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-4-methylbenzenesulfonohydrazide](/img/structure/B3918990.png)

![N'-[(4-iodobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B3919028.png)
![2-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3919036.png)
![(1,2-dimethylpropyl)(2-furylmethyl)[(3-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B3919038.png)

![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-(4-pyridinylmethyl)-N-[4-(trifluoromethyl)benzyl]methanamine](/img/structure/B3919047.png)


![N'-[(3-bromobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B3919069.png)
![3-benzyl-5-{3-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3919082.png)
![1-mesityl-1,2-butanedione 2-[O-(3,4,5-trimethoxybenzoyl)oxime]](/img/structure/B3919086.png)
![N-(2-methoxyphenyl)-2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B3919093.png)
![3-[3-benzoyl-4-hydroxy-2-(2-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B3919101.png)
